PKR activator 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

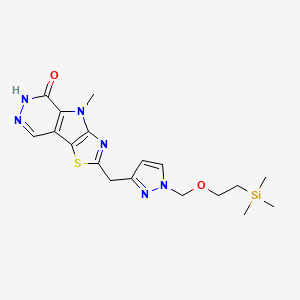

Molecular Formula |

C18H24N6O2SSi |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

7-methyl-4-[[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methyl]-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |

InChI |

InChI=1S/C18H24N6O2SSi/c1-23-15-13(10-19-21-18(15)25)16-17(23)20-14(27-16)9-12-5-6-24(22-12)11-26-7-8-28(2,3)4/h5-6,10H,7-9,11H2,1-4H3,(H,21,25) |

InChI Key |

OJINPWVFOQGLEV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=NNC2=O)C3=C1N=C(S3)CC4=NN(C=C4)COCC[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

PKR activator 4 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Pyruvate Kinase R (PKR) Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate kinase R (PKR) is a key regulatory enzyme in the glycolytic pathway of red blood cells (RBCs). It catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. In certain hematologic disorders, such as pyruvate kinase deficiency (PKD) and sickle cell disease (SCD), impaired PKR function or altered metabolic states lead to decreased ATP production and an accumulation of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). These metabolic derangements contribute to red blood cell dysfunction, hemolysis, and the clinical manifestations of these diseases.

Small molecule activators of PKR, such as Mitapivat (AG-348), Etavopivat (FT-4202), and PKR activator 4, represent a novel therapeutic class designed to address the underlying metabolic defects in these disorders. These allosteric activators bind to PKR and enhance its enzymatic activity, thereby restoring normal RBC metabolism and function. This technical guide provides a comprehensive overview of the core mechanism of action of these PKR activators, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action

PKR activators are allosteric modulators that bind to a site on the pyruvate kinase R enzyme distinct from the active site. This binding induces a conformational change that stabilizes the active tetrameric form of the enzyme. The primary mechanism of action of PKR activators involves the following key effects:

-

Increased Pyruvate Kinase Activity: By stabilizing the active conformation, these activators directly increase the catalytic activity of both wild-type and mutant PKR enzymes. This leads to an increased rate of conversion of PEP to pyruvate.

-

Increased ATP Production: The enhanced glycolytic flux resulting from PKR activation leads to a significant increase in the net production of ATP within the red blood cells. ATP is crucial for maintaining RBC membrane integrity, ion pump function, and overall cellular viability.

-

Decreased 2,3-DPG Levels: The increased conversion of upstream metabolites in the glycolytic pathway leads to a reduction in the levels of 2,3-diphosphoglycerate. 2,3-DPG is a negative allosteric regulator of hemoglobin's oxygen affinity.

In the context of sickle cell disease, the decrease in 2,3-DPG is particularly beneficial. Lower 2,3-DPG levels increase hemoglobin's affinity for oxygen, which in turn reduces the propensity of sickle hemoglobin (HbS) to polymerize under deoxygenated conditions. This reduction in HbS polymerization is a primary therapeutic goal in SCD, as it mitigates RBC sickling, hemolysis, and vaso-occlusive crises.

Quantitative Data

The following tables summarize the quantitative effects of PKR activators from preclinical and clinical studies.

Table 1: In Vitro and Preclinical Efficacy of PKR Activators

| Compound | Model System | Key Findings | Reference |

| Etavopivat (FT-4202) | Berkeley sickle cell anemia (BERK SCA) mouse model | Significantly decreased 2,3-DPG and increased ATP levels. Associated with decreased p50, point of sickling, and number of irreversibly sickled cells. Increased RBC deformability. | [1] |

| AG-946 | Townes HbSS mouse model | Normalized levels of glycolytic intermediates, decreased 2,3-DPG levels, and increased hemoglobin levels. | [1] |

| Mitapivat (AG-348) | β-thalassemia mouse model | Increased ATP, reduced ineffective erythropoiesis, and improved anemia. | [2] |

Table 2: Clinical Pharmacodynamic Effects of Mitapivat in Healthy Adults

| Parameter | Dose | Effect | Reference |

| ATP | 60 mg every 12 h (multiple ascending dose) | Maximum increase from baseline on day 14 was 60%. | [3] |

| 2,3-DPG | Single dose | Decrease observed within 3 hours, returning to baseline in ~120 hours. | [3] |

| 2,3-DPG | Multiple ascending dose | Maximum decrease from baseline on day 14 was 47%. |

Table 3: Clinical Efficacy of Etavopivat (FT-4202) in Sickle Cell Disease Patients (Phase 1, Open-Label Cohort, NCT03815695)

| Parameter | Treatment | Result | Reference |

| Hemoglobin Increase | 400 mg once daily for up to 12 weeks | 73.3% (11/15) of patients experienced an increase of >1 g/dL. | |

| Mean Maximal Hemoglobin Increase | 400 mg once daily for up to 12 weeks | 1.5 g/dL. | |

| Absolute Reticulocyte Count (ARC) | 400 mg once daily for up to 12 weeks | Significant decrease (p<0.05). | |

| Indirect Bilirubin | 400 mg once daily for up to 12 weeks | Significant decrease (p<0.0001). | |

| Lactate Dehydrogenase (LDH) | 400 mg once daily for up to 12 weeks | Significant decrease (p<0.05). | |

| TNF-alpha | 400 mg once daily for up to 12 weeks | Significant decrease (p<0.001). | |

| Prothrombin 1.2 | 400 mg once daily for up to 12 weeks | Significant decrease (p<0.05). | |

| D-dimer | 400 mg once daily for up to 12 weeks | Significant decrease (p<0.01). | |

| Erythropoietin | 400 mg once daily for up to 12 weeks | Significant decrease (p<0.05). |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PKR activators.

Pyruvate Kinase (PKR) Activity Assay (Coupled Enzyme Assay)

Principle: This assay indirectly measures PKR activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is directly proportional to the PKR activity.

Materials:

-

0.05 M Imidazole-HCl buffer, pH 7.6, containing 0.12 M potassium chloride and 0.062 M magnesium sulfate

-

45 mM Adenosine diphosphate (ADP)

-

45 mM Phosphoenolpyruvate (PEP)

-

6.6 mM NADH

-

Lactate dehydrogenase (LDH) (e.g., 1300-1400 units/ml)

-

Red blood cell lysate or purified PKR enzyme

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture with the following components in the specified order:

-

2.7 ml of 0.05 M Imidazole-HCl buffer

-

0.1 ml of 45 mM ADP

-

0.1 ml of 6.6 mM NADH

-

0.1 ml of 45 mM PEP

-

0.01 ml of Lactate dehydrogenase solution

-

-

Temperature Equilibration: Mix the contents of the cuvette well and incubate in the spectrophotometer at 25°C for 4-5 minutes to achieve temperature equilibrium and establish a blank rate.

-

Initiation of Reaction: Add 0.01 ml of the diluted enzyme sample (red blood cell lysate or purified PKR) to the cuvette.

-

Data Acquisition: Immediately start recording the decrease in absorbance at 340 nm for 4-5 minutes.

-

Calculation: Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve. The PKR activity is then calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M⁻¹cm⁻¹.

Cellular ATP Level Measurement (Luciferase-Based Assay)

Principle: This assay quantifies ATP levels based on the luciferin-luciferase bioluminescent reaction. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.

Materials:

-

Somatic Cell ATP Releasing Agent

-

ATP Determination Kit (containing D-Luciferin, Luciferase, and reaction buffer)

-

Dithiothreitol (DTT)

-

ATP standard solution

-

96-well opaque luminometer plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare the ATP Releasing Agent according to the manufacturer's instructions.

-

Prepare the ATP reaction buffer, D-Luciferin solution, and DTT solution as specified in the kit protocol.

-

Prepare a standard reaction solution containing reaction buffer, DTT, D-Luciferin, and firefly luciferase.

-

-

Sample Preparation:

-

For suspension cells (e.g., red blood cells), pellet the cells and resuspend them in the ATP Releasing Agent.

-

-

Standard Curve Preparation:

-

Prepare a series of ATP standards by serial dilution of the ATP standard stock solution.

-

-

Assay Execution:

-

In a 96-well opaque plate, add 90 µL of the standard reaction solution to each well.

-

Add 10 µL of the cell lysate or ATP standard to the respective wells.

-

Incubate the plate on a rotator for approximately 2 minutes.

-

-

Luminescence Reading:

-

Read the luminescence of the plate using a luminometer. The ATP concentration in the samples is determined by comparing their luminescence to the standard curve.

-

Cellular 2,3-Diphosphoglycerate (2,3-DPG) Measurement

Principle: This enzymatic assay measures 2,3-DPG levels through a series of coupled reactions that lead to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.

Materials:

-

Perchloric acid (0.6 M)

-

Potassium carbonate (2.5 M)

-

2,3-DPG assay kit (e.g., Roche Diagnostics)

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Collect venous blood in heparinized tubes and place on ice immediately.

-

Deproteinize the sample by adding perchloric acid to lyse the red blood cells.

-

Neutralize the sample with potassium carbonate.

-

Incubate the sample in an ice bath for at least 60 minutes and then centrifuge to obtain the supernatant.

-

-

Enzymatic Assay:

-

Follow the specific instructions of the 2,3-DPG assay kit. The assay is based on the enzymatic cleavage of 2,3-DPG and the subsequent oxidation of NADH.

-

-

Data Acquisition:

-

Measure the change in absorbance at 340 nm using a spectrophotometer.

-

-

Calculation:

-

The concentration of 2,3-DPG is calculated according to the procedure provided by the manufacturer, typically by comparing the change in absorbance of the sample to that of a known standard. The results are then normalized to the hematocrit value of the blood sample.

-

Red Blood Cell (RBC) Deformability Assay (Ektacytometry)

Principle: Ektacytometry measures the deformability of red blood cells by subjecting them to shear stress in a viscometer and measuring the resulting cell elongation via laser diffraction. The elongation index (EI) is a measure of RBC deformability.

Materials:

-

Ektacytometer (e.g., Laser-assisted Optical Rotational Cell Analyzer - LoRRca)

-

Polyvinylpyrrolidone (PVP) solutions of varying osmolality

-

Whole blood sample

Procedure:

-

Instrument Setup:

-

Connect the ektacytometer to the appropriate PVP solutions (low and high osmolarity).

-

Prime the instrument according to the manufacturer's protocol.

-

-

Sample Preparation:

-

Gently mix the whole blood sample by inversion.

-

-

Osmotic Gradient Ektacytometry:

-

The instrument automatically introduces the blood sample into a PVP solution with a gradually changing osmolality.

-

A constant shear stress is applied, and the laser diffraction pattern is continuously measured as the cells are exposed to the osmotic gradient.

-

-

Data Analysis:

-

The software calculates the elongation index (EI) at different osmolalities, generating a deformability curve. Key parameters derived from this curve include the maximum EI (EImax), the osmolality at which EI is half of EImax (Omin), and the osmolality at which the cells lyse (Ohypo).

-

In Vitro Sickling Assay

Principle: This assay quantifies the sickling of red blood cells from sickle cell disease patients under hypoxic conditions. The change in cell morphology from the normal biconcave disc to the characteristic sickle shape is observed and quantified using automated imaging.

Materials:

-

Blood samples from homozygous HbSS patients

-

Modified HEMOX solution (pH 7.4)

-

384-well assay plates

-

Hypoxia chamber (4% oxygen in nitrogen)

-

2% glutaraldehyde in phosphate buffer

-

Automated high-content imaging system

Procedure:

-

Sample Preparation:

-

Dilute the patient's blood sample 1:1,000 with the modified HEMOX solution.

-

Aliquot 20 µL of the diluted blood into each well of a 384-well plate.

-

-

Compound Treatment:

-

Add the test compounds (PKR activators) and controls (e.g., voxelotor as a positive control, DMSO as a negative control) to the wells.

-

-

Induction of Sickling:

-

Place the plates in a hypoxia chamber at 37°C and 4% oxygen for 1 hour to induce sickling.

-

-

Cell Fixation:

-

Fix the cells by adding 20 µL/well of 2% glutaraldehyde and incubate for 15 minutes at 37°C.

-

-

Imaging and Analysis:

-

Centrifuge the plates to sediment the RBCs.

-

Acquire images of the cells using an automated high-content imaging system.

-

Use image analysis software to quantify the percentage of normal, sickled, and other cell morphologies.

-

Visualizations

Signaling Pathway

Caption: Glycolytic pathway in red blood cells and the mechanism of PKR activation.

Experimental Workflow

Caption: Experimental workflow for the evaluation of PKR activators.

References

- 1. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the use of pyruvate kinase activators as a new approach for treating sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pyruvate Kinase (R) Activators in Red Blood Cell Glycolysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the mechanism and effects of Pyruvate Kinase (Red Cell Isoform) activators on erythrocyte glycolysis. It consolidates quantitative data, outlines key experimental methodologies, and visualizes the underlying biochemical pathways and research workflows.

A Note on Terminology: In the context of red blood cell (RBC) metabolism and glycolysis, "PKR" refers to the red cell isoform of the enzyme Pyruvate Kinase . This should not be confused with Protein Kinase R (also abbreviated as PKR), which is a different enzyme involved in cellular stress responses. This guide focuses exclusively on Pyruvate Kinase-R and its small-molecule activators, a novel class of drugs being developed for hemolytic anemias like Pyruvate Kinase Deficiency (PKD) and Sickle Cell Disease (SCD).

Introduction: Pyruvate Kinase in Erythrocyte Metabolism

Mature red blood cells lack mitochondria and are entirely dependent on the Embden-Meyerhof pathway (glycolysis) for their energy supply in the form of adenosine triphosphate (ATP).[1] Pyruvate kinase-R (PKR) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, which generates 50% of the total ATP produced in the RBC.[2]

This ATP is vital for maintaining erythrocyte integrity and function, powering ion pumps (e.g., Na+/K+-ATPase, Ca2+-ATPase) that regulate cell volume, deformability, and membrane homeostasis.[3] A crucial feature of RBC glycolysis is the Rapoport-Luebering shunt, which produces 2,3-diphosphoglycerate (2,3-DPG).[2] 2,3-DPG is an allosteric modulator that decreases hemoglobin's affinity for oxygen, thereby facilitating oxygen release to the tissues.[4]

In diseases like PKD, mutations in the PKLR gene lead to deficient PKR activity. This enzymatic bottleneck causes a buildup of upstream glycolytic intermediates, most notably 2,3-DPG, and a chronic deficit of ATP. The lack of ATP compromises RBC membrane integrity, leading to premature destruction (hemolysis) and chronic anemia. Similarly, in SCD, elevated 2,3-DPG levels promote the polymerization of sickle hemoglobin (HbS), which is central to the disease's pathophysiology.

PKR activators are a class of oral, small-molecule drugs designed to allosterically bind to and activate both wild-type and mutant PKR enzymes. By enhancing the enzyme's activity, these agents aim to correct the underlying metabolic defects in these disorders.

Mechanism of Action of PKR Activators

PKR activators bind to the enzyme at the dimer-dimer interface, stabilizing it in its more active tetrameric conformation. This allosteric activation increases the enzyme's affinity for its substrate, PEP, thereby increasing the catalytic rate of the final step in glycolysis. The primary downstream effects of this enhanced enzymatic activity are twofold:

-

Increased ATP Production: By accelerating the conversion of PEP to pyruvate, PKR activators boost the net production of ATP. This helps restore the energy balance within the erythrocyte, improving ion pump function, membrane integrity, and overall cell survival.

-

Decreased 2,3-DPG Levels: The increased flux through the lower part of the glycolytic pathway leads to the consumption of upstream intermediates. This "pull" effect lowers the concentration of 2,3-DPG. A reduction in 2,3-DPG increases hemoglobin's oxygen affinity, which is particularly beneficial in SCD as it stabilizes the oxygenated form of HbS and inhibits its polymerization.

This dual mechanism addresses the core metabolic dysregulation in certain hemolytic anemias, leading to reduced hemolysis, improved anemia, and, in the case of SCD, a direct anti-sickling effect.

Quantitative Data: Effects of PKR Activators

The following tables summarize the quantitative effects of two prominent PKR activators, Mitapivat (AG-348) and Etavopivat (FT-4202), on key metabolic and hematologic parameters in red blood cells.

Table 1: Effects of Mitapivat (AG-348) on RBC Parameters

| Population Studied | Dosage/Condition | Change in ATP Levels | Change in 2,3-DPG Levels | Other Notable Changes | Reference(s) |

| PK Deficiency RBCs (ex vivo) | Incubation with Mitapivat | Up to 2.4-fold increase | Not specified | Up to 3.4-fold increase in PKR activity | |

| Healthy Volunteers | Multiple ascending doses (14 days) | Up to 60% increase from baseline | Up to 47% decrease from baseline | - | |

| Sickle Cell Disease Patients | Phase 1 Dose Escalation Study | Mean increase of ~129% (similar magnitude to PKR activity) | 17% decrease from baseline | Mean PKR activity increase of 129%; 5% decrease in p50 (increased O2 affinity) | |

| Sickle Cell Disease Mouse Model | Chronic administration | Further increase in already elevated ATP levels | No significant change (murine model specific) | Reduced oxidative stress markers |

Table 2: Effects of Etavopivat (FT-4202) on RBC Parameters

| Population Studied | Dosage/Condition | Change in ATP Levels | Change in 2,3-DPG Levels | Other Notable Changes | Reference(s) |

| Non-Human Primates | Daily dosing for 5 days | 38% increase from baseline | Decrease observed | - | |

| Healthy Volunteers | Single and multiple doses | Increased | Decreased | Durable pharmacodynamic effects supporting once-daily dosing | |

| Sickle Cell Disease Patients | 400 mg once daily for 12 weeks | Nearly doubled | ~30% reduction | Mean maximal hemoglobin increase of 1.6 g/dL; 73% of patients had >1 g/dL Hb increase |

Experimental Protocols

This section details the standard methodologies for assessing the effects of PKR activators on erythrocyte glycolysis and function.

Pyruvate Kinase (PKR) Activity Assay

This is a spectrophotometric enzyme-coupled assay used to measure the rate of pyruvate formation.

-

Principle: The pyruvate generated by PKR from the substrate PEP is used by a second enzyme, lactate dehydrogenase (LDH). LDH catalyzes the reduction of pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the reduction in absorbance at a wavelength of 340 nm. The rate of absorbance decrease is directly proportional to the PKR activity.

-

Sample Preparation:

-

Collect whole blood in EDTA or heparin tubes.

-

Isolate erythrocytes by centrifugation and washing with a saline buffer to remove plasma and buffy coat.

-

Prepare a hemolysate by lysing the packed RBCs with a hypotonic buffer or through freeze-thaw cycles.

-

Determine the hemoglobin concentration of the hemolysate for normalization of enzyme activity (expressed as U/g Hb).

-

-

Assay Procedure:

-

Prepare a reaction cocktail in a quartz cuvette containing buffer (e.g., HEPES or Tris-HCl), MgCl₂, KCl, ADP, PEP, NADH, and an excess of coupling enzyme (LDH).

-

For inhibitor studies or activator screening, the compound of interest is added to the cocktail.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the prepared hemolysate.

-

Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time (e.g., for 2-5 minutes).

-

Calculate the rate of change in absorbance (ΔA/min) and use the molar extinction coefficient of NADH to determine the enzyme activity.

-

Quantification of Glycolytic Intermediates (ATP & 2,3-DPG)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of metabolites in complex biological matrices.

-

Principle: LC separates the metabolites based on their physicochemical properties, and MS/MS provides highly sensitive and specific detection and quantification based on their mass-to-charge ratio and fragmentation patterns.

-

Sample Preparation:

-

Isolate RBCs from whole blood as described above.

-

To quench metabolic activity and extract the metabolites, rapidly mix the RBC pellet with a cold extraction solvent, typically a methanol/acetonitrile/water mixture.

-

Perform protein precipitation by vortexing and centrifuging the sample at a low temperature.

-

Collect the supernatant containing the small-molecule metabolites.

-

Evaporate the solvent and reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC system, often employing a column designed for polar molecule separation (e.g., HILIC or ion-pairing chromatography).

-

The separated metabolites are ionized (typically using electrospray ionization - ESI) and introduced into the mass spectrometer.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for ATP, 2,3-DPG, and other target metabolites are monitored for high specificity.

-

Quantification is achieved by comparing the peak area of each analyte to a standard curve generated from known concentrations of pure standards.

-

Hemoglobin-Oxygen Affinity (p50) Measurement

The p50 value is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 indicates higher oxygen affinity.

-

Principle: The oxygen dissociation curve of whole blood is generated by measuring hemoglobin oxygen saturation across a range of oxygen partial pressures.

-

Methodology (Hemox-Analyzer or similar instruments):

-

A small sample of fresh whole blood is introduced into a measurement cuvette maintained at 37°C.

-

The instrument adds a chemical reducing agent (e.g., sodium dithionite) or uses gas mixtures to gradually deoxygenate the hemoglobin.

-

A dual-wavelength spectrophotometer continuously measures the optical absorbance of the blood to determine the oxygen saturation, while an oxygen electrode simultaneously measures the partial pressure of oxygen (pO₂).

-

The instrument plots the oxygen saturation against pO₂ to generate the complete oxygen dissociation curve.

-

The p50 value is automatically calculated from this curve.

-

-

Alternative Method (Single-Point Calculation): For clinical purposes, p50 can be calculated from a single blood gas measurement (pH, pCO₂, pO₂) and a co-oximetry measurement of hemoglobin-oxygen saturation, using algorithms like the Siggaard-Andersen Oxygen Status Algorithm.

Visualizations: Pathways and Workflows

Diagram 1: PKR Activator Mechanism of Action

Caption: Mechanism of PKR activators in red blood cell glycolysis.

Diagram 2: Experimental Workflow for Evaluating PKR Activators

Caption: Workflow for assessing the impact of PKR activators on RBCs.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is <em>p</em>50 [acutecaretesting.org]

- 4. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]

An In-depth Technical Guide on the Mechanism of Pyruvate Kinase R (PKR) Activator 4 in Enhancing ATP Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism by which Pyruvate Kinase R (PKR) activator 4 and similar molecules stimulate adenosine triphosphate (ATP) production. The focus is on the molecular interactions, signaling pathways, and downstream metabolic effects that contribute to this increase in cellular energy currency. This document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development, particularly in the context of metabolic and hematological disorders.

Core Mechanism of Action

Pyruvate kinase is a crucial enzyme that catalyzes the final, rate-limiting step in glycolysis, the metabolic pathway that converts glucose into pyruvate. This reaction involves the transfer of a phosphate group from phosphoenolpyruvate (PEP) to adenosine diphosphate (ADP), yielding pyruvate and ATP.[1] There are four isoforms of pyruvate kinase in mammals, with the R-type (PKR) being predominantly expressed in red blood cells (RBCs).[1]

PKR activators, such as the compound referred to as PKR activator 4 and others like Mitapivat (AG-348) and Etavopivat (FT-4202), are small molecule allosteric activators.[1][2] They do not bind to the active site of the enzyme but rather to a distinct site, inducing a conformational change that shifts the enzyme into a more active state. This allosteric activation enhances the enzyme's affinity for its substrate, PEP, and accelerates the catalytic rate.[3]

The primary consequence of this enhanced enzymatic activity is an increased flux through the glycolytic pathway. This leads to a greater conversion of ADP to ATP, thereby boosting the intracellular ATP concentration. Furthermore, the increased consumption of upstream metabolites in the glycolytic pathway leads to a reduction in the levels of 2,3-diphosphoglycerate (2,3-DPG), a molecule that decreases hemoglobin's affinity for oxygen.

The following diagram illustrates the core signaling pathway:

Quantitative Data on ATP Production

The activation of PKR by specific small molecules has been shown to significantly increase intracellular ATP levels in red blood cells. The following table summarizes key quantitative findings from preclinical and clinical studies.

| Compound | Study Population | Dosage | Change in ATP Levels | Reference |

| FT-4204 | Patients with Sickle Cell Disease | 700 mg (single dose) | ~30% increase | |

| Etavopivat | Nonhuman Primates | Daily dosing for 5 days | 38% increase from baseline | |

| Mitapivat (AG-348) | Patients with Sickle Cell Disease | 2 weeks of treatment | Dose-dependent increase |

Experimental Protocols

The methodologies employed to quantify the effects of PKR activators on ATP production are crucial for the validation of these compounds. Below are detailed protocols for key experiments cited in the literature.

3.1. Quantification of Intracellular ATP Levels

This protocol is adapted from methodologies used to assess the impact of PKR activators on red blood cell metabolism.

-

Objective: To measure the concentration of ATP in red blood cells following treatment with a PKR activator.

-

Materials:

-

Whole blood samples from subjects.

-

PKR activator compound (e.g., Mitapivat).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

-

Luminometer.

-

Standard laboratory equipment for cell culture and analysis.

-

-

Procedure:

-

Isolate red blood cells from whole blood samples by centrifugation and removal of plasma and buffy coat.

-

Wash the RBCs with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the RBCs in a culture medium and treat with various concentrations of the PKR activator or a vehicle control.

-

Incubate the treated RBCs at 37°C for specified time points (e.g., 2, 4, 6, and 8 hours).

-

At each time point, lyse a sample of the RBCs to release intracellular contents.

-

Use a commercially available ATP assay kit, such as the CellTiter-Glo® assay, to measure ATP levels according to the manufacturer's instructions. This assay generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a luminometer.

-

Normalize the ATP levels to the total protein concentration or cell number to ensure accurate comparisons between samples.

-

The following diagram outlines the experimental workflow for ATP quantification:

3.2. Measurement of 2,3-Diphosphoglycerate (2,3-DPG) Levels

This protocol is based on methods used in studies of PKR activators in sickle cell disease.

-

Objective: To determine the concentration of 2,3-DPG in red blood cells after treatment with a PKR activator.

-

Materials:

-

Treated red blood cell samples.

-

Perchloric acid.

-

Potassium carbonate.

-

2,3-DPG assay kit (e.g., from Roche or Sigma-Aldrich).

-

Spectrophotometer.

-

-

Procedure:

-

Lyse the treated red blood cells to release intracellular metabolites.

-

Deproteinize the lysate using perchloric acid, followed by neutralization with potassium carbonate.

-

Centrifuge to remove the protein precipitate.

-

Use the supernatant for the 2,3-DPG assay.

-

The assay typically involves a series of enzymatic reactions that lead to the oxidation or reduction of NAD(P)+ to NAD(P)H, which can be measured spectrophotometrically at 340 nm.

-

Quantify the 2,3-DPG concentration by comparing the change in absorbance to a standard curve.

-

Broader Metabolic and Cellular Effects

The increase in ATP production driven by PKR activators has several beneficial downstream effects, particularly in the context of red blood cell health:

-

Improved Membrane Integrity: ATP is essential for fueling ion pumps, such as the plasma membrane Ca2+ ATPase (PCMA), which maintain the electrochemical gradients across the RBC membrane. Enhanced ATP levels lead to increased activity of these pumps, which helps to maintain proper cell hydration and deformability.

-

Reduced Oxidative Stress: Some studies suggest that PKR activators can improve the oxidative stress response in red blood cells by increasing the ratio of reduced to oxidized glutathione (GSH/GSSG).

-

Decreased Sickling in Sickle Cell Disease: The combined effect of reduced 2,3-DPG (which increases hemoglobin's oxygen affinity) and increased ATP (which improves membrane function) leads to a reduction in the sickling of red blood cells in patients with sickle cell disease.

The following diagram illustrates the logical relationship between PKR activation and its downstream cellular benefits:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Agios First-in Class PKR Activator Mitapivat Demonstrates Sustained Hemoglobin Responses in Non-transfusion-dependent α- and β-Thalassemia in Phase 2 Study – Agios Pharmaceuticals, Inc. [investor.agios.com]

- 3. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PKR Activator 4 in Sickle Cell Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of PKR activator 4 (CAS 2283420-05-1) in the context of sickle cell disease (SCD) research. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this document leverages data from the broader class of Pyruvate Kinase (PKR) activators, such as etavopivat (FT-4202) and mitapivat, to provide a comprehensive overview of the mechanism of action, experimental evaluation, and therapeutic rationale.

Core Concept: Targeting Red Blood Cell Metabolism in Sickle Cell Disease

Sickle cell disease is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, hemolysis, vaso-occlusive crises (VOCs), and chronic organ damage. A key therapeutic strategy involves modulating the metabolic state of RBCs to counteract the pathophysiological cascade of SCD. PKR activators represent a novel class of oral, small-molecule drugs that target the glycolytic pathway in erythrocytes.

Activation of PKR, a crucial enzyme in glycolysis, leads to a dual mechanism of action beneficial for SCD:

-

Increased ATP Production: Enhanced glycolytic flux results in higher levels of adenosine triphosphate (ATP). ATP is vital for maintaining RBC membrane integrity, flexibility, and ion transport. Increased ATP levels are hypothesized to improve RBC health and reduce hemolysis.[1][2]

-

Decreased 2,3-DPG Levels: PKR activation leads to a reduction in the concentration of 2,3-diphosphoglycerate (2,3-DPG), an allosteric modulator of hemoglobin.[1][2] Lower 2,3-DPG levels increase hemoglobin's affinity for oxygen, shifting the oxygen-hemoglobin dissociation curve to the left. This higher oxygen affinity stabilizes the oxygenated form of HbS, thereby delaying its polymerization and the subsequent sickling of RBCs.[1]

This compound: A Potent Modulator of Erythrocyte Pyruvate Kinase

This compound (CAS 2283420-05-1) is identified as a potent activator of pyruvate kinase R (PKR). While specific data on its efficacy in SCD models are limited, its mechanism is expected to align with that of other well-characterized PKR activators.

Quantitative Data from Clinical Trials of PKR Activators

The following tables summarize key quantitative data from clinical trials of the PKR activators mitapivat and etavopivat in patients with sickle cell disease. This data provides a benchmark for the expected therapeutic effects of this drug class.

Table 1: Efficacy of Mitapivat in Sickle Cell Disease (RISE UP Phase 3 Trial)

| Endpoint | Mitapivat | Placebo | p-value |

| Hemoglobin Response Rate (≥1 g/dL increase) | 40.6% | 2.9% | <0.0001 |

| Mean Change in Hemoglobin (g/dL) | - | - | - |

| Annualized Rate of Sickle Cell Pain Crises (SCPCs) | 2.62 | 3.05 | Not Statistically Significant |

| Change in Indirect Bilirubin (µmol/L) | -16.03 | 0.88 | <0.0001 |

Table 2: Efficacy of Etavopivat (FT-4202) in Sickle Cell Disease (Phase 1/2 Study)

| Endpoint | Etavopivat (400 mg once daily) | Placebo |

| Hemoglobin Increase >1 g/dL (at any time) | 73.3% | - |

| Mean Maximal Hemoglobin Increase (g/dL) | 1.6 | - |

| Change in ATP Concentration | Increase | No significant change |

| Change in 2,3-DPG Concentration | Decrease | No significant change |

Signaling Pathways and Experimental Workflows

Signaling Pathway of PKR Activation in Red Blood Cells

The activation of PKR by a small molecule activator like this compound initiates a cascade of events within the erythrocyte's glycolytic pathway, ultimately leading to the therapeutic effects observed in sickle cell disease.

Caption: Mechanism of action of this compound in red blood cells.

Experimental Workflow for Evaluating PKR Activators

A typical workflow for the preclinical and clinical evaluation of a PKR activator for sickle cell disease involves a series of in vitro and in vivo assays.

Caption: Experimental workflow for PKR activator drug development.

Detailed Experimental Protocols

Pyruvate Kinase (PK) Activity Assay

Objective: To measure the enzymatic activity of pyruvate kinase in red blood cell lysates in the presence and absence of a PKR activator.

Principle: The activity of PK is determined by a coupled enzyme assay. The pyruvate produced by PK is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Red blood cell lysate

-

PKR activator compound (e.g., this compound)

-

Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO4)

-

Phosphoenolpyruvate (PEP) solution

-

Adenosine diphosphate (ADP) solution

-

NADH solution

-

Lactate dehydrogenase (LDH) enzyme

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare red blood cell lysates from whole blood samples.

-

Prepare a reaction mixture containing Assay Buffer, ADP, NADH, and LDH.

-

Add the PKR activator compound at various concentrations to the test wells. Add vehicle control to the control wells.

-

Add the RBC lysate to all wells.

-

Initiate the reaction by adding PEP to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the rate of NADH oxidation, which is proportional to the PK activity. One unit of PK activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of PEP to pyruvate per minute.

Measurement of ATP and 2,3-DPG Levels in Red Blood Cells

Objective: To quantify the intracellular concentrations of ATP and 2,3-DPG in red blood cells following treatment with a PKR activator.

Principle: Commercial kits are available for the colorimetric or fluorometric determination of ATP and 2,3-DPG. For ATP, a common method involves a luciferase-based assay where light emission is proportional to the ATP concentration. For 2,3-DPG, enzymatic assays are used that lead to the production of a colored or fluorescent product.

Materials:

-

Packed red blood cells

-

PKR activator compound

-

Commercial ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Commercial 2,3-DPG assay kit

-

Luminometer or spectrophotometer

Procedure:

-

Incubate packed red blood cells with the PKR activator or vehicle control for a specified period.

-

Lyse the red blood cells to release intracellular metabolites.

-

Follow the manufacturer's protocol for the respective ATP and 2,3-DPG assay kits.

-

For ATP measurement, mix the cell lysate with the luciferase reagent and measure luminescence.

-

For 2,3-DPG measurement, mix the lysate with the assay reagents and measure absorbance or fluorescence after incubation.

-

Calculate the concentrations of ATP and 2,3-DPG based on a standard curve.

Red Blood Cell Deformability Assay (Ektacytometry)

Objective: To assess the ability of red blood cells to deform under shear stress, a critical determinant of microvascular blood flow.

Principle: Ektacytometry measures the elongation of red blood cells in response to a defined shear stress. A laser beam is passed through a suspension of RBCs subjected to shear stress in a viscometer. The diffraction pattern of the laser beam is analyzed to determine the elongation index (EI).

Materials:

-

Whole blood or washed red blood cells

-

PKR activator compound

-

Ektacytometer (e.g., LORRCA - Laser-assisted Optical Rotational Cell Analyzer)

-

Polyvinylpyrrolidone (PVP) solution

Procedure:

-

Treat whole blood or isolated RBCs with the PKR activator or vehicle control.

-

Suspend the RBCs in a viscous PVP solution.

-

Introduce the RBC suspension into the ektacytometer.

-

Apply a range of shear stresses to the cell suspension.

-

Record the diffraction pattern at each shear stress.

-

The instrument software calculates the Elongation Index (EI) as a function of shear stress. An increase in EI indicates improved deformability.

-

Oxygen-gradient ektacytometry can also be performed to determine the point of sickling (PoS), which is the oxygen tension at which RBCs begin to lose deformability.

In Vivo Efficacy Studies in Sickle Cell Mouse Models

Objective: To evaluate the therapeutic efficacy of a PKR activator in a living organism that recapitulates key features of human sickle cell disease.

Principle: Transgenic mouse models of sickle cell disease (e.g., Berkeley SCD mice) are used to assess the in vivo effects of drug candidates.

Materials:

-

Sickle cell disease mouse model (e.g., Berkeley or Townes)

-

PKR activator compound formulated for oral administration

-

Equipment for blood collection and analysis

Procedure:

-

Administer the PKR activator or vehicle control to SCD mice daily for a specified treatment period (e.g., 2-4 weeks).

-

Monitor the health and weight of the animals throughout the study.

-

Collect blood samples at baseline and at the end of the treatment period.

-

Analyze the blood for a panel of hematological and biochemical parameters, including:

-

Complete blood count (CBC) with a focus on hemoglobin levels and reticulocyte counts.

-

Markers of hemolysis (e.g., bilirubin, lactate dehydrogenase).

-

Intracellular ATP and 2,3-DPG levels.

-

RBC deformability and sickling propensity using ektacytometry.

-

RBC survival using biotinylation-based methods.

-

-

Compare the changes in these parameters between the treated and control groups to determine the in vivo efficacy of the PKR activator.

Conclusion

This compound, as part of a promising class of therapeutic agents, holds the potential to address the underlying pathophysiology of sickle cell disease by targeting red blood cell metabolism. The multimodal mechanism of action, involving increased ATP and decreased 2,3-DPG levels, is expected to reduce hemolysis and sickling, thereby alleviating the clinical manifestations of the disease. The experimental protocols and data from related compounds outlined in this guide provide a robust framework for the continued investigation and development of this compound and other novel therapies for sickle cell disease. Further research is warranted to fully elucidate the specific preclinical and clinical profile of this compound.

References

The Role of Pyruvate Kinase R (PKR) Activators in the Management of Hemolytic Anemias: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hemolytic anemias are a diverse group of disorders characterized by the premature destruction of red blood cells (RBCs), leading to anemia and its associated complications. A promising therapeutic strategy for these conditions is the activation of erythrocyte pyruvate kinase (PKR), a key enzyme in the glycolytic pathway. This technical guide provides an in-depth analysis of the mechanism of action of PKR activators, with a focus on the emerging class of small molecule allosteric activators. While specific public data on "PKR activator 4" is limited, this document will use the well-characterized activators, mitapivat and etavopivat, as representative examples to illustrate the therapeutic potential and underlying molecular mechanisms of this drug class. We will delve into the relevant signaling pathways, present quantitative data from clinical studies, and provide detailed experimental protocols for the evaluation of these compounds.

Introduction: The Rationale for PKR Activation in Hemolytic Anemias

Red blood cells rely exclusively on glycolysis for their energy supply in the form of adenosine triphosphate (ATP). Pyruvate kinase (PKR) catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. In many hemolytic anemias, including sickle cell disease (SCD) and thalassemia, there is a metabolic defect in RBCs characterized by reduced ATP levels and an accumulation of the upstream glycolytic intermediate, 2,3-diphosphoglycerate (2,3-DPG).[1][2]

-

Low ATP levels compromise the function of ion pumps, leading to dehydration, membrane instability, and ultimately, premature destruction of RBCs (hemolysis).[1]

-

High 2,3-DPG levels decrease the oxygen affinity of hemoglobin, which in the context of SCD, promotes the polymerization of hemoglobin S (HbS) and subsequent sickling of RBCs.[3][4]

Small molecule allosteric activators of PKR are designed to address these metabolic defects directly. By binding to a site on the PKR enzyme distinct from the natural activator fructose-1,6-bisphosphate (FBP), these compounds enhance the enzyme's activity. This leads to a cascade of beneficial downstream effects that counter the pathophysiology of hemolytic anemias.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of PKR activators is the potentiation of PKR enzyme activity. This enhanced catalytic function leads to a rebalancing of the glycolytic pathway within the erythrocyte.

The activation of PKR by a small molecule activator initiates a signaling cascade that improves RBC health. The key molecular events are depicted in the diagram below.

Quantitative Data for PKR Activators

While specific data for "this compound" is not publicly available, clinical trial data for mitapivat and etavopivat provide valuable insights into the potential efficacy of this class of drugs.

Table 1: Clinical Efficacy of Mitapivat in Hemolytic Anemias

| Indication | Study Phase | Key Efficacy Endpoint | Result | Reference |

| Pyruvate Kinase Deficiency | Phase 3 (ACTIVATE) | Hemoglobin response (≥1.5 g/dL increase) | 40% of patients in the mitapivat group vs. 0% in the placebo group | |

| Thalassemia (non-transfusion-dependent) | Phase 2 | Hemoglobin increase of ≥1.0 g/dL | 92.3% (12 of 13) of evaluable patients | |

| Sickle Cell Disease | Phase 2 (RISE UP) | Hemoglobin response | 46.2% (50 mg dose) and 50.0% (100 mg dose) vs. 3.7% for placebo | |

| Sickle Cell Disease | Phase 2 (RISE UP) | Annualized rates of sickle cell pain crises | 0.83 (50 mg) and 0.51 (100 mg) vs. 1.71 for placebo |

Table 2: Clinical Efficacy of Etavopivat in Hemolytic Anemias

| Indication | Study Phase | Key Efficacy Endpoint | Result | Reference |

| Sickle Cell Disease & Thalassemia | Phase 2 | Reduction of RBC transfusions and increase in hemoglobin | Ongoing, data pending | |

| Sickle Cell Disease | Phase 2/3 (HIBISCUS) | Reduction of Vaso-Occlusive Crises (VOCs) | Interim data shows reduced annual VOC rate and increased hemoglobin levels |

Experimental Protocols

The evaluation of PKR activators involves a series of in vitro and cellular assays to determine their potency, mechanism of action, and potential for treating hemolytic anemias.

Pyruvate Kinase (PKR) Activation Assay

This biochemical assay measures the ability of a compound to directly activate the purified PKR enzyme.

Objective: To determine the concentration at which a test compound produces half-maximal activation (AC50) of PKR.

Principle: The activity of PKR is measured by a coupled enzyme assay. PKR catalyzes the conversion of PEP and ADP to pyruvate and ATP. The pyruvate produced is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human PKR enzyme

-

Assay Buffer: 0.05 M Imidazole-HCl buffer, pH 7.6, containing 0.12 M potassium chloride and 0.062 M magnesium sulfate

-

Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP)

-

Coupling Enzyme and Substrate: Lactate dehydrogenase (LDH), β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, PEP, ADP, NADH, and LDH to each well.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the purified PKR enzyme to all wells.

-

Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the test compound.

-

Plot the reaction velocity against the test compound concentration and fit the data to a suitable dose-response curve to determine the AC50 value.

In Vitro Hemolysis Assay

This cellular assay assesses the ability of a PKR activator to protect red blood cells from hemolysis induced by a chemical or physical stressor.

Objective: To evaluate the protective effect of a PKR activator against induced hemolysis in human red blood cells.

Principle: Red blood cells are treated with a test compound and then subjected to a hemolytic stressor. The extent of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant by spectrophotometry.

Materials:

-

Fresh human whole blood collected with an anticoagulant (e.g., EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (PKR activator)

-

Hemolytic stressor (e.g., a pro-oxidant like tert-butyl hydroperoxide or hypotonic saline)

-

Positive control for 100% hemolysis (e.g., 1% Triton X-100)

-

Negative control (vehicle)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 540 nm

Procedure:

-

Isolate red blood cells by centrifuging whole blood and washing the pellet with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2-5%.

-

Pre-incubate the RBC suspension with various concentrations of the test compound or vehicle control for a specified period (e.g., 1-2 hours) at 37°C.

-

Add the hemolytic stressor to the wells containing the pre-treated RBCs.

-

Incubate the plate for an additional period (e.g., 2-4 hours) at 37°C.

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin.

-

Calculate the percentage of hemolysis for each condition relative to the positive (100% hemolysis) and negative (0% hemolysis) controls.

-

Plot the percentage of hemolysis against the test compound concentration to determine its protective effect.

Experimental Workflow and Logic

The discovery and development of a novel PKR activator for hemolytic anemias typically follows a structured workflow, from initial screening to preclinical evaluation.

Conclusion

The activation of pyruvate kinase R represents a targeted and promising therapeutic approach for a range of hemolytic anemias. Small molecule allosteric activators, such as mitapivat and etavopivat, have demonstrated the potential to correct the underlying metabolic defects in red blood cells, leading to reduced hemolysis and improved clinical outcomes. While the specific details of "this compound" remain to be fully disclosed, the broader class of PKR activators holds significant promise for patients with these debilitating blood disorders. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this important new class of therapeutics. Further research and clinical development in this area are crucial to bringing these innovative treatments to patients in need.

References

An In-depth Technical Guide on Novel Pyruvate Kinase R (PKR) Activators for the Potential Treatment of Blood Disorders

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyruvate kinase R (PKR) is a critical enzyme in the glycolytic pathway of red blood cells (RBCs), responsible for the final step of glycolysis which produces pyruvate and adenosine triphosphate (ATP). Deficiencies in PKR activity, either due to genetic mutations or cellular stress, can lead to a depletion of ATP and an accumulation of upstream metabolites, such as 2,3-diphosphoglycerate (2,3-DPG). This metabolic imbalance impairs RBC health and function, contributing to the pathophysiology of several blood disorders, including pyruvate kinase deficiency (PKD), sickle cell disease (SCD), and thalassemia. A new class of small molecule allosteric activators of PKR is emerging as a promising therapeutic strategy to address these conditions. These activators enhance PKR activity, thereby increasing ATP production and decreasing 2,3-DPG levels, which in turn improves RBC membrane integrity, reduces sickling, and enhances oxygen affinity of hemoglobin. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to the development of novel PKR activators, with a focus on compounds such as Mitapivat, Etavopivat, and the emerging preclinical compound PKR activator 4.

Introduction to Pyruvate Kinase R and Its Role in Erythrocyte Metabolism

Pyruvate kinase (PK) is a key regulatory enzyme in glycolysis. The R-isoform of pyruvate kinase (PKR) is exclusively expressed in red blood cells. In the final step of glycolysis, PKR catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled with the production of ATP. Due to the absence of mitochondria, mature erythrocytes are entirely dependent on glycolysis for their energy supply. Therefore, the proper functioning of PKR is essential for maintaining RBC integrity and function[1].

In several hemolytic anemias, the function of PKR is compromised. In pyruvate kinase deficiency (PKD), mutations in the PKLR gene lead to reduced enzyme activity or stability. In sickle cell disease (SCD), although the primary defect is in hemoglobin, the chronic hemolytic and oxidative stress can also impair PKR function, leading to decreased ATP and increased 2,3-DPG levels. Elevated 2,3-DPG allosterically decreases the oxygen affinity of hemoglobin, which can exacerbate the sickling of red blood cells in SCD[2][3].

Mechanism of Action of PKR Activators

Novel PKR activators are small molecules that allosterically bind to and activate the PKR enzyme. This activation leads to a leftward shift in the substrate concentration curve for PEP, meaning the enzyme can function more efficiently at physiological substrate concentrations. The primary downstream effects of PKR activation in red blood cells are:

-

Increased ATP Production: By enhancing the rate of glycolysis, PKR activators boost the production of ATP. ATP is crucial for maintaining the structural integrity of the RBC membrane through the function of ion pumps, which regulate cellular hydration and deformability[2][3].

-

Decreased 2,3-DPG Levels: The activation of PKR pulls the glycolytic pathway forward, reducing the concentration of upstream intermediates, including 2,3-diphosphoglycerate (2,3-DPG). In SCD, lower 2,3-DPG levels increase hemoglobin's affinity for oxygen, thereby reducing the likelihood of hemoglobin polymerization and red blood cell sickling.

Signaling Pathway of PKR Activation in Erythrocytes

The primary signaling pathway directly affected by PKR activators in erythrocytes is the glycolytic pathway.

Broader Hematopoietic Signaling Influenced by PKR

While the primary therapeutic effect of PKR activators in mature red blood cells is metabolic, PKR itself is known to be involved in broader signaling cascades that regulate hematopoiesis. In hematopoietic stem and progenitor cells (HSPCs), PKR can influence proliferation, differentiation, and survival through pathways involving NF-κB, p53, and MAP kinases. Dysregulation of PKR activity has been implicated in conditions like myelodysplastic syndromes (MDS).

References

Unraveling the Molecular Target of PKR Activator 4: A Technical Guide for Researchers

An In-depth Analysis of Pyruvate Kinase R Activation and its Therapeutic Potential

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the molecular target and mechanism of action of "PKR activator 4." Initial ambiguity surrounding the "PKR" acronym is clarified herein, with conclusive evidence pointing to Pyruvate Kinase R (PKR) , a key enzyme in erythrocyte metabolism, as the definitive molecular target, and not Protein Kinase R. This document provides a detailed overview of the glycolytic pathway influenced by PKR, the therapeutic rationale for its activation, quantitative data on activators, and detailed experimental protocols for assessing enzyme activity.

Executive Summary

"this compound," also identified as "example 7A" in patent literature, is a potent allosteric activator of Pyruvate Kinase R (PKR). This enzyme catalyzes the final, rate-limiting step of glycolysis in red blood cells (RBCs), the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled with the production of adenosine triphosphate (ATP). The activation of PKR has emerged as a promising therapeutic strategy for certain hematological disorders, such as sickle cell disease and thalassemia. By enhancing PKR activity, these activators can increase ATP levels and decrease the concentration of 2,3-diphosphoglycerate (2,3-DPG), an upstream glycolytic intermediate. This dual action improves RBC health, increases hemoglobin's affinity for oxygen, and can reduce the sickling of erythrocytes in affected individuals. This guide will delve into the core science behind PKR activation, providing the necessary technical details for advanced research and development.

The Molecular Target: Pyruvate Kinase R (PKR)

Pyruvate kinase is a tetrameric enzyme with four different isoforms in mammals (M1, M2, L, and R). The R-isozyme (PKR), encoded by the PKLR gene, is exclusively expressed in red blood cells. In its active state, PKR exists as a tetramer. Its activity is allosterically regulated by fructose-1,6-bisphosphate (FBP), which stabilizes the active tetrameric conformation. In certain genetic disorders, mutations in the PKLR gene can lead to PKR deficiency, resulting in chronic hemolytic anemia.

Small molecule activators, such as this compound and its analogues, bind to an allosteric site on the PKR enzyme, distinct from the FBP binding site. This binding promotes and stabilizes the active tetrameric state of the enzyme, thereby increasing its catalytic activity. This mechanism is effective for both wild-type and certain mutant forms of PKR.

Signaling Pathway: The Glycolytic Pathway in Erythrocytes

The primary signaling pathway involving PKR is the glycolytic pathway, which is the sole source of ATP for mature red blood cells. Activation of PKR has a multimodal effect on this pathway.

Preclinical Studies on Pyruvate Kinase R (PKR) Activators: A Technical Guide on FT-4202 (Etavopivat)

Introduction

This technical guide provides an in-depth overview of the preclinical studies on Pyruvate Kinase R (PKR) activators, with a specific focus on FT-4202 (also known as etavopivat). The term "PKR activator" can be ambiguous, referring to activators of either Protein Kinase R (an interferon-inducible protein) or Pyruvate Kinase R (a key glycolytic enzyme in red blood cells). This document will focus on the latter, as activators of red blood cell PKR are a novel class of drugs under investigation for the treatment of hemolytic anemias, such as sickle cell disease (SCD)[1]. FT-4202 is a potent, orally bioavailable, allosteric activator of PKR that has been extensively studied in preclinical models and is currently in clinical development[1][2]. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical data and methodologies associated with this therapeutic approach.

Mechanism of Action

Red blood cells (RBCs) rely exclusively on glycolysis for the production of adenosine triphosphate (ATP), which is crucial for maintaining cellular integrity and function[3]. Pyruvate kinase (PK) is a critical enzyme in this pathway, catalyzing the final step of glycolysis to produce ATP[3]. In certain hemolytic anemias like SCD, there is a metabolic disruption characterized by decreased ATP and increased 2,3-diphosphoglycerate (2,3-DPG) levels. Elevated 2,3-DPG reduces the oxygen affinity of hemoglobin, which in SCD, promotes the polymerization of sickle hemoglobin (HbS) and subsequent RBC sickling.

FT-4202 is an allosteric activator of PKR that binds to a pocket at the dimer-dimer interface of the enzyme, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric form of the enzyme, leading to increased PKR activity. The activation of PKR by FT-4202 has a multimodal effect on RBC pathophysiology:

-

Increased ATP Production: By enhancing the glycolytic flux, FT-4202 increases the production of ATP. Higher ATP levels are thought to improve RBC membrane integrity, deformability, and overall cell health, potentially reducing hemolysis.

-

Decreased 2,3-DPG Levels: The increased activity of PKR leads to a reduction in the upstream glycolytic intermediate 2,3-DPG.

-

Increased Hemoglobin Oxygen Affinity: Lower levels of 2,3-DPG result in an increased affinity of hemoglobin for oxygen. In SCD, this is beneficial as it reduces the deoxygenation of HbS, thereby inhibiting its polymerization and the sickling of RBCs.

Signaling Pathway of PKR Activation by FT-4202

References

- 1. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT‐4202), an Allosteric Activator of Pyruvate Kinase‐R, in Healthy Adults: A Randomized, Placebo‐Controlled, Double‐Blind, First‐in‐Human Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

Lack of Public Scientific Data on PKR Activator 4 Necessitates Use of a Representative Compound, Etavopivat (FT-4202), for In-depth Analysis

Initial investigations for a specific pyruvate kinase R (PKR) activator, designated as "PKR activator 4" (CAS 2283420-05-1), have revealed a significant gap in publicly available scientific literature. Despite its commercial availability for research purposes, no preclinical or clinical studies detailing its impact on hemoglobin's oxygen affinity, quantitative data, or specific experimental protocols could be identified.

To fulfill the request for an in-depth technical guide on the core topic of PKR activators and their effect on hemoglobin, this report will focus on a well-characterized and clinically studied PKR activator, etavopivat (formerly FT-4202) . Etavopivat shares the same mechanism of action as "this compound" and serves as a robust and informative substitute for understanding the therapeutic potential and biochemical effects of this class of compounds.

This guide will provide a comprehensive overview of the impact of PKR activation on hemoglobin's oxygen affinity, supported by quantitative data from etavopivat studies, detailed experimental methodologies, and illustrative diagrams.

Introduction to Pyruvate Kinase R (PKR) Activation and its Impact on Hemoglobin Oxygen Affinity

Pyruvate kinase R (PKR) is a key enzyme in the glycolytic pathway of red blood cells (RBCs). Activation of PKR enhances the final step of glycolysis, leading to two crucial downstream effects that modulate the oxygen affinity of hemoglobin: a decrease in 2,3-diphosphoglycerate (2,3-DPG) and an increase in adenosine triphosphate (ATP).

2,3-DPG is a negative allosteric modulator of hemoglobin, meaning it binds to deoxyhemoglobin and reduces its affinity for oxygen. This facilitates oxygen release in the tissues. By activating PKR, the glycolytic flux is increased, leading to a reduction in the concentration of 2,3-DPG. Lower levels of 2,3-DPG result in a leftward shift of the oxygen-hemoglobin dissociation curve, indicating an increased affinity of hemoglobin for oxygen. This is quantified by a decrease in the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.

The concurrent increase in ATP levels improves the overall health and membrane integrity of RBCs. This is particularly beneficial in conditions like sickle cell disease, where sickling and hemolysis are exacerbated by ATP depletion.

Mechanism of Action of PKR Activators

PKR activators are small molecules that allosterically bind to and activate the PKR enzyme. This binding enhances the enzyme's catalytic activity, leading to an increased conversion of phosphoenolpyruvate to pyruvate. This, in turn, drives the production of ATP and consumes upstream metabolites, including those in the Rapoport-Luebering shunt where 2,3-DPG is produced.

dot

Quantitative Data from Etavopivat (FT-4202) Studies

Clinical studies of etavopivat in patients with sickle cell disease have provided quantitative data on its effects on key biomarkers related to hemoglobin oxygen affinity and red blood cell health.[1][2][3][4]

| Parameter | Baseline (Mean ± SD or Range) | Post-Treatment (Mean ± SD or Range) | Percentage Change | Reference |

| P50 (mmHg) | 28.6 ± 1.6 | 24.8 ± 1.3 | ~13% decrease | [5] |

| 2,3-DPG | Not specified | Not specified | ~30% reduction | |

| ATP | Not specified | Not specified | Nearly doubled | |

| Hemoglobin (g/dL) | Varies by patient | Increase of >1 g/dL in 73.3% of patients | - |

Detailed Experimental Protocols

Measurement of Hemoglobin-Oxygen Affinity (Oxygen Dissociation Curve and P50)

The oxygen-hemoglobin dissociation curve (ODC) is experimentally determined to assess the affinity of hemoglobin for oxygen. The P50 value is derived from this curve.

Principle: The ODC is generated by exposing a blood sample to varying partial pressures of oxygen and measuring the corresponding hemoglobin oxygen saturation (SO2). Spectrophotometry is used to differentiate between oxyhemoglobin and deoxyhemoglobin based on their different light absorbance spectra.

Apparatus:

-

Hemox-Analyzer or similar instrument with a spectrophotometer and an oxygen electrode.

-

Tonometer for blood gas equilibration.

-

Gas cylinders with certified mixtures of O2, CO2, and N2.

Protocol (using a Hemox-Analyzer):

-

Sample Preparation: Whole blood or a purified hemoglobin solution is used. For whole blood, an anticoagulant (e.g., heparin) is added.

-

Oxygenation: The sample is first fully oxygenated by equilibration with a gas mixture containing a high partial pressure of oxygen (e.g., compressed air).

-

Deoxygenation: The sample is then gradually deoxygenated by introducing a gas with a low oxygen concentration (e.g., nitrogen).

-

Data Acquisition: During the deoxygenation process, the instrument continuously measures the partial pressure of oxygen (PO2) with the oxygen electrode and the corresponding hemoglobin oxygen saturation (SO2) via spectrophotometry.

-

Curve Generation and P50 Determination: The collected data points (PO2 vs. SO2) are plotted to generate the ODC. The P50 value is the PO2 at which the SO2 is 50%.

dot

Quantification of 2,3-Diphosphoglycerate (2,3-DPG) in Red Blood Cells

The concentration of 2,3-DPG in red blood cells is typically measured using an enzymatic assay.

Principle: The assay is based on the enzymatic cleavage of 2,3-DPG, which is coupled to a reaction that results in the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the initial amount of 2,3-DPG in the sample.

Protocol:

-

Sample Preparation:

-

Collect venous blood in heparinized tubes and place on ice.

-

Deproteinize the sample by adding cold perchloric acid to lyse the RBCs.

-

Neutralize the sample with potassium carbonate.

-

Centrifuge to remove the precipitate and collect the supernatant.

-

-

Enzymatic Reaction:

-

A commercially available kit containing the necessary enzymes and substrates is typically used.

-

The supernatant is incubated with the reaction mixture.

-

-

Spectrophotometric Measurement:

-

The absorbance at 340 nm is measured before and after the reaction has gone to completion.

-

The change in absorbance is used to calculate the concentration of 2,3-DPG by comparing it to a standard curve.

-

Measurement of Adenosine Triphosphate (ATP) in Red Blood Cells

The firefly luciferase assay is a highly sensitive method for quantifying ATP levels in red blood cells.

Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium, and oxygen, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol:

-

Sample Preparation:

-

Red blood cells are lysed to release their intracellular contents, including ATP. This can be done using a lytic agent such as trichloroacetic acid or a detergent like Triton X-100.

-

-

Luciferase Reaction:

-

The cell lysate is mixed with a reagent containing luciferase and luciferin.

-

-

Luminometry:

-

The light produced by the reaction is measured using a luminometer.

-

The ATP concentration in the sample is determined by comparing the light output to a standard curve generated with known ATP concentrations.

-

dot

Conclusion

Activators of pyruvate kinase R, exemplified by the clinical-stage compound etavopivat (FT-4202), represent a promising therapeutic strategy for disorders characterized by dysfunctional red blood cells and altered hemoglobin-oxygen affinity, such as sickle cell disease. By targeting the fundamental metabolic processes within erythrocytes, these agents can increase hemoglobin's affinity for oxygen, thereby reducing the propensity for hemoglobin polymerization and sickling, while also improving overall red blood cell health. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this field. Further research into novel PKR activators, including the publicly undocumented "this compound," will be crucial to fully explore the potential of this therapeutic class.

References

- 1. sicklecellanemianews.com [sicklecellanemianews.com]

- 2. Scholars@Duke publication: Activation of Pyruvate Kinase-R with Etavopivat (FT-4202) Is Well Tolerated, Improves Anemia, and Decreases Intravascular Hemolysis in Patients with Sickle Cell Disease Treated for up to 12 Weeks [scholars.duke.edu]

- 3. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Paper: Etavopivat Increases Arterial Hemoglobin-Oxygen Saturation during Moderate and Severe Hypoxia: A Mechanistic Phase 1 Trial in Healthy Volunteers [ash.confex.com]

Structural Analysis of PACT-PKR Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

The protein kinase R (PKR) is a crucial component of the innate immune response, acting as a sentinel against viral infections and cellular stress. Its activation is tightly regulated to prevent aberrant signaling that can lead to apoptosis and inhibition of protein synthesis. One key cellular activator of PKR is the Protein Activator of PKR (PACT). Understanding the structural and molecular basis of the PACT-PKR interaction is paramount for developing therapeutics that can modulate this critical signaling pathway. This technical guide provides an in-depth analysis of the structural interactions between PACT and PKR, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. While a high-resolution structure of the full PACT-PKR complex remains to be determined, a wealth of biochemical and structural data on individual domains allows for a comprehensive model of their interaction and activation mechanism.

II. Molecular Architecture of the PACT-PKR Interaction

The interaction between PACT and PKR is a modular one, relying on specific domains within each protein that mediate both binding and the subsequent activation of PKR's kinase activity.

PACT Domain Structure: PACT is a 313-amino acid protein characterized by three tandem double-stranded RNA-binding motifs (dsRBMs)[1].

-

dsRBM1 and dsRBM2: These N-terminal domains are responsible for high-affinity binding to PKR[2][3][4]. They recognize and interact with the dsRNA-binding domain (dsRBD) of PKR[5]. These domains are also capable of binding dsRNA, although this is not a prerequisite for the PACT-PKR interaction.

-

Domain 3 (C-terminal): This C-terminal domain, which shows little to no dsRNA binding activity, is the effector domain responsible for activating PKR's kinase function. It interacts with the kinase domain of PKR, inducing a conformational change that relieves autoinhibition. This interaction is described as weak and requires the initial high-affinity binding mediated by dsRBM1 and dsRBM2 to occur effectively at physiological salt concentrations.

PKR Domain Structure: PKR is a serine/threonine kinase composed of two major functional regions.

-

N-terminal dsRNA-Binding Domain (dsRBD): This region contains two dsRBMs (dsRBM1 and dsRBM2) and is the primary docking site for PACT's dsRBM1 and dsRBM2.

-

C-terminal Kinase Domain (KD): This domain harbors the catalytic activity of the enzyme. In its latent state, the kinase domain is autoinhibited through an intramolecular interaction. The binding of PACT's domain 3 to a specific motif within the PKR kinase domain disrupts this autoinhibition, leading to PKR dimerization and autophosphorylation.

III. Quantitative Analysis of PACT-PKR and Related Interactions

While direct quantitative data for the PACT-PKR protein-protein interaction is limited in the public domain, some studies provide insights into the binding affinities of the components. The interaction between PACT's dsRBM1/2 and PKR's dsRBD is characterized as "high-affinity," while the interaction between PACT's domain 3 and PKR's kinase domain is considered "weak".

| Interacting Molecules | Technique | Binding Affinity (Kd) | Reference |

| PACT - dsRNA | Not Specified | 357.5 nM |